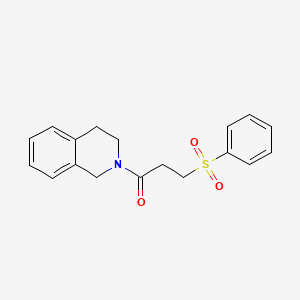

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(phenylsulfonyl)propan-1-one

Description

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(phenylsulfonyl)propan-1-one is a hybrid organic compound featuring a 3,4-dihydroisoquinoline core linked to a phenylsulfonyl group via a propan-1-one spacer. The dihydroisoquinoline moiety is a privileged scaffold in medicinal chemistry due to its structural similarity to bioactive alkaloids, while the phenylsulfonyl group enhances solubility and modulates electronic properties. This compound is synthesized via multi-step organic reactions, often involving coupling agents like EDCI/HOBt or BOPCl in DCM, as seen in analogous dihydroisoquinoline derivatives .

Properties

IUPAC Name |

3-(benzenesulfonyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S/c20-18(11-13-23(21,22)17-8-2-1-3-9-17)19-12-10-15-6-4-5-7-16(15)14-19/h1-9H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVNIFAUEIKIOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)CCS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(phenylsulfonyl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

Formation of Isoquinoline Derivative: The starting material, often a substituted benzaldehyde, undergoes a Pictet-Spengler reaction with an amine to form the isoquinoline core.

Sulfonylation: The isoquinoline derivative is then subjected to sulfonylation using a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Coupling Reaction: The sulfonylated isoquinoline is coupled with a propanone derivative under basic or acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(phenylsulfonyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Sulfides

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(phenylsulfonyl)propan-1-one has several applications in scientific research:

Medicinal Chemistry: The compound’s structure makes it a candidate for drug development, particularly in targeting neurological disorders or cancer.

Materials Science: Its unique functional groups can be utilized in the design of novel materials with specific electronic or optical properties.

Biological Studies: The compound can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(phenylsulfonyl)propan-1-one depends on its application:

Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The isoquinoline moiety can intercalate with DNA, while the sulfonyl group can form hydrogen bonds with amino acid residues in proteins.

Materials Science: The compound’s electronic properties can be exploited in the design of semiconductors or other functional materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and discussion compare the target compound with structurally and functionally related analogs:

Key Comparison Points:

Structural Variations and Pharmacological Implications Phenylsulfonyl Group (Target Compound): The electron-withdrawing sulfonyl group likely improves metabolic stability and solubility compared to analogs with alkyl (e.g., isobutylphenyl ) or methoxy substituents . This modification may enhance binding to sulfonyl-sensitive targets, such as kinases or proteases. Isobutylphenyl Group: Found in ibuprofen hybrids, this substituent confers anti-inflammatory activity by mimicking the parent drug’s pharmacophore .

Synthetic Efficiency The highest yield (93%) is reported for pyrrolidin-2-ylbenzamide derivatives using BOPCl/DIPEA coupling , whereas ibuprofen hybrids achieve 71% yield with EDCI/HOBt .

Glovadalenum: Highlights the dihydroisoquinoline core’s versatility in central nervous system (CNS) drug design, specifically for dopamine receptor modulation .

Physicochemical Properties

- Methoxy-substituted analogs exhibit increased polarity (evidenced by NMR shifts ), while sulfonyl groups may reduce membrane permeability despite improving solubility.

Biological Activity

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(phenylsulfonyl)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article comprehensively reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a dihydroisoquinoline moiety and a phenylsulfonyl group. Its molecular formula is with a molecular weight of approximately 397.52 g/mol. The structural formula is crucial for understanding its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structures to this compound. For instance, derivatives of β-aryl-β-mercapto ketones have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells. The cytotoxic effects were evaluated using MTT assays, revealing that these compounds exhibited higher efficacy than standard chemotherapeutics like Tamoxifen in certain cases .

Table 1: Cytotoxicity of Related Compounds on MCF-7 Cells

The mechanism by which this compound exerts its biological effects may involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. The presence of the sulfonyl group is believed to enhance its interaction with specific enzymes or receptors involved in cancer cell survival and growth.

Case Studies

A notable study involved the synthesis and evaluation of various derivatives based on the core structure of this compound. These derivatives were tested for their ability to induce apoptosis in cancer cells while sparing normal cells from cytotoxic effects. The results indicated that structural modifications could lead to compounds with improved selectivity and potency against cancer cells .

Pharmacological Applications

Beyond anticancer activity, compounds similar to this compound have been explored for their potential neuroprotective effects and as modulators of neurotransmitter systems. The dihydroisoquinoline framework is associated with various neuroactive properties, suggesting that this compound may also have implications in treating neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.